molecular formula C8H4ClF3O2 B1589089 2-chloro-6-(trifluoromethyl)benzoic Acid CAS No. 2376-00-3

2-chloro-6-(trifluoromethyl)benzoic Acid

Cat. No.: B1589089
CAS No.: 2376-00-3
M. Wt: 224.56 g/mol
InChI Key: OHWGZCNPFKBCDJ-UHFFFAOYSA-N
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Description

2-chloro-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4ClF3O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by a chlorine atom and a trifluoromethyl group, respectively. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

It is known to participate in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The compound interacts with various enzymes and proteins during these reactions .

Cellular Effects

It is known to cause skin irritation and serious eye damage . It also has specific target organ toxicity, affecting the respiratory system .

Molecular Mechanism

The molecular mechanism of 2-Chloro-6-(trifluoromethyl)benzoic Acid involves interactions with biomolecules during free radical bromination, nucleophilic substitution, and oxidation . It can form succinimide (SH) by removing a hydrogen atom from the benzylic position . This process involves the formation of a succinimidyl radical (S·) and a bromide anion .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Dosage Effects in Animal Models

It is known to cause skin irritation and serious eye damage , suggesting that high doses could have adverse effects.

Metabolic Pathways

It is known to participate in reactions at the benzylic position , suggesting that it could be involved in metabolic pathways related to these reactions.

Transport and Distribution

It is known to cause skin irritation and serious eye damage , suggesting that it could be transported to these tissues.

Subcellular Localization

Given its involvement in reactions at the benzylic position , it could be localized to areas of the cell where these reactions occur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 2-(trifluoromethyl)benzoic acid. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring.

Another method involves the trifluoromethylation of 2-chlorobenzoic acid. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) and a base such as potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination or trifluoromethylation processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form more complex derivatives. For example, the trifluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like NaOH or KOtBu in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).

    Oxidation: KMnO4 in aqueous or acidic conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Oxidation: Carboxylic acids or other oxidized derivatives of the trifluoromethyl group.

Scientific Research Applications

2-chloro-6-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its trifluoromethyl group can enhance the binding affinity and specificity of ligands to their target proteins.

    Medicine: Research into new drug candidates often involves this compound as a starting material. Its derivatives have shown potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Comparison with Similar Compounds

2-chloro-6-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

    2-chloro-5-(trifluoromethyl)benzoic acid: This compound has the trifluoromethyl group at the 5-position instead of the 6-position. The different positioning can affect the compound’s reactivity and interactions with other molecules.

    2-chloro-3-(trifluoromethyl)benzoic acid: Here, the trifluoromethyl group is at the 3-position. This positional isomer may have different chemical and biological properties compared to this compound.

    2-chloro-4-(trifluoromethyl)benzoic acid: With the trifluoromethyl group at the 4-position, this compound can exhibit unique reactivity patterns and applications.

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWGZCNPFKBCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456229
Record name 2-chloro-6-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2376-00-3
Record name 2-chloro-6-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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